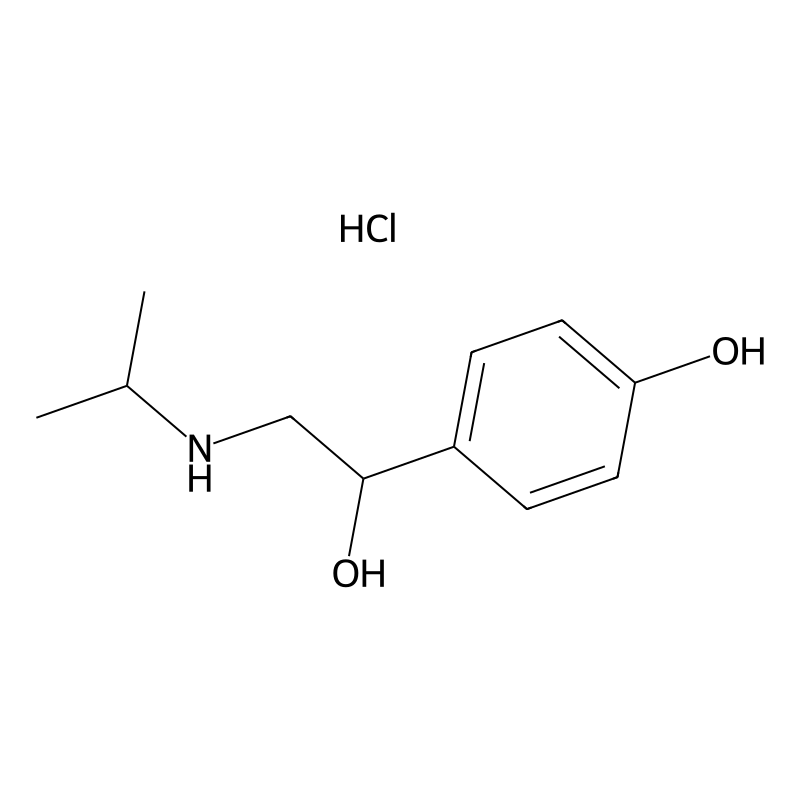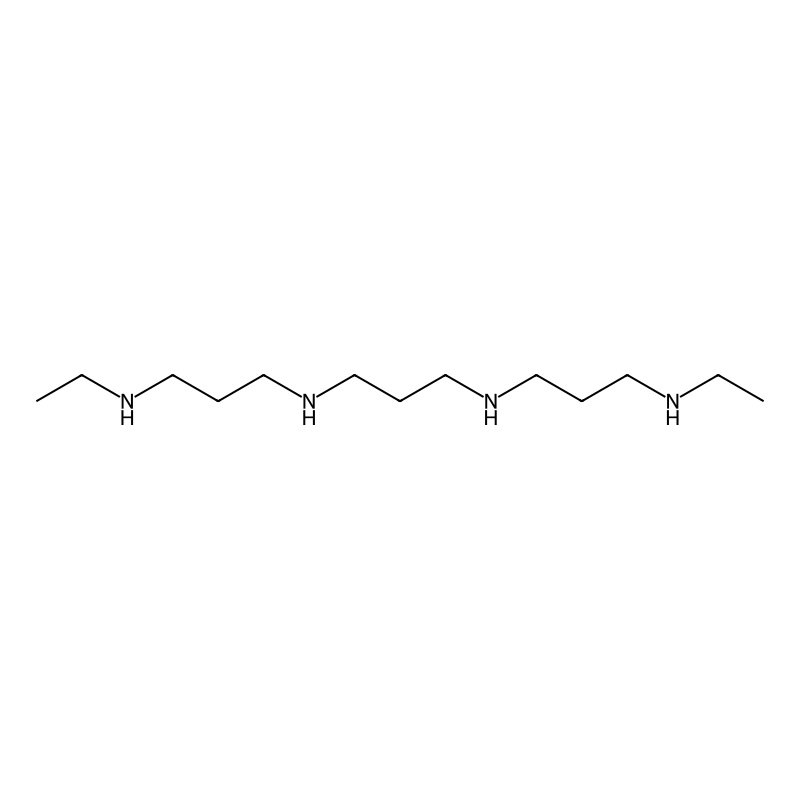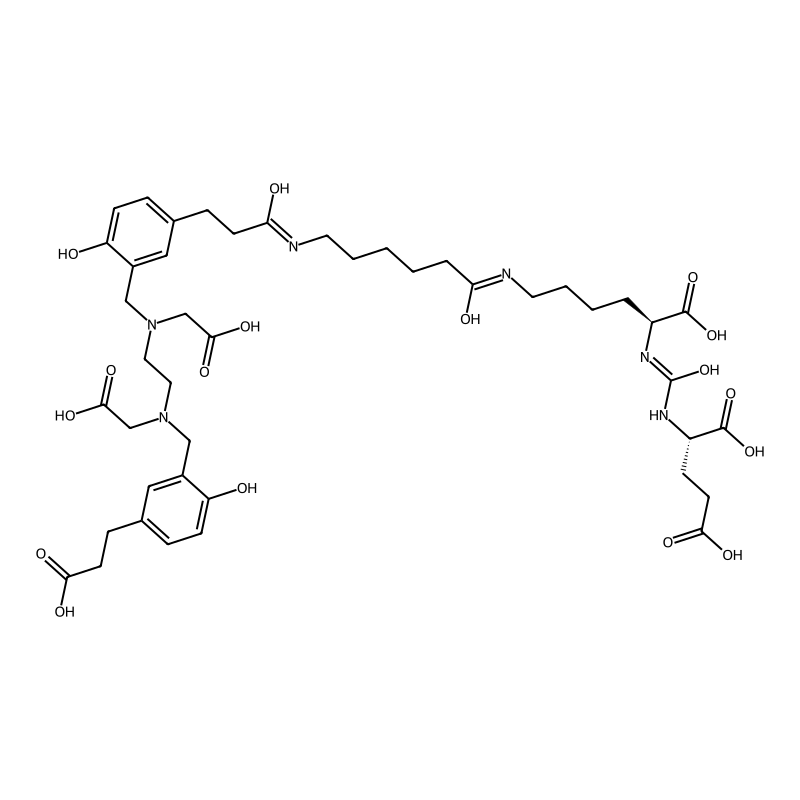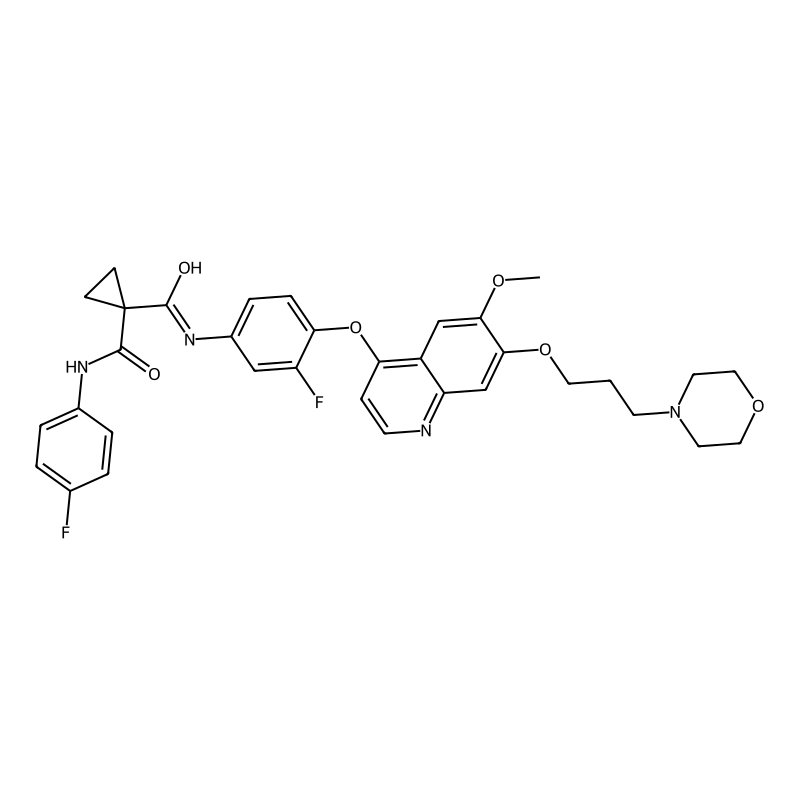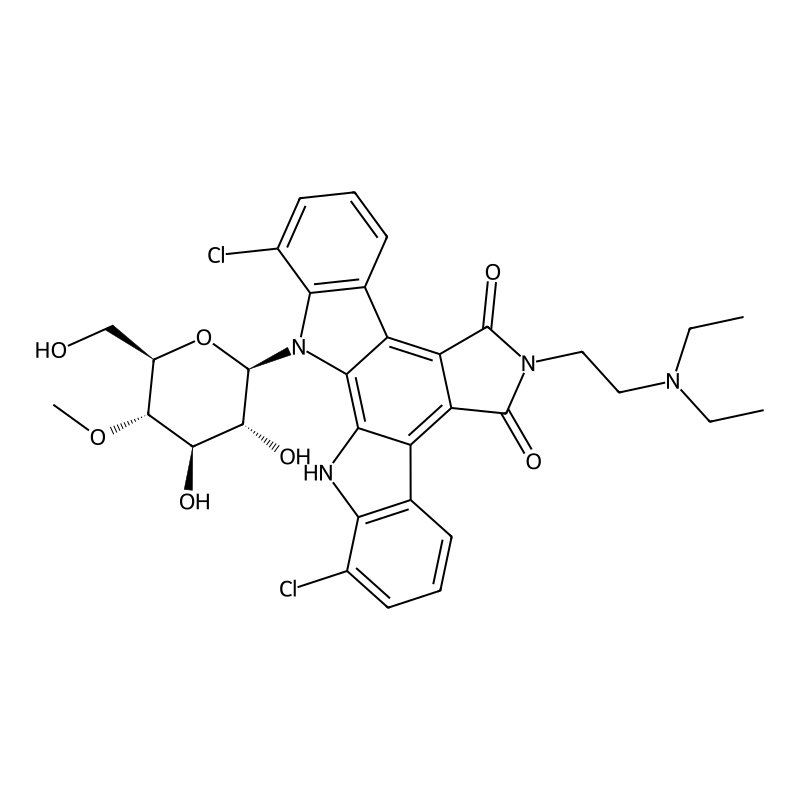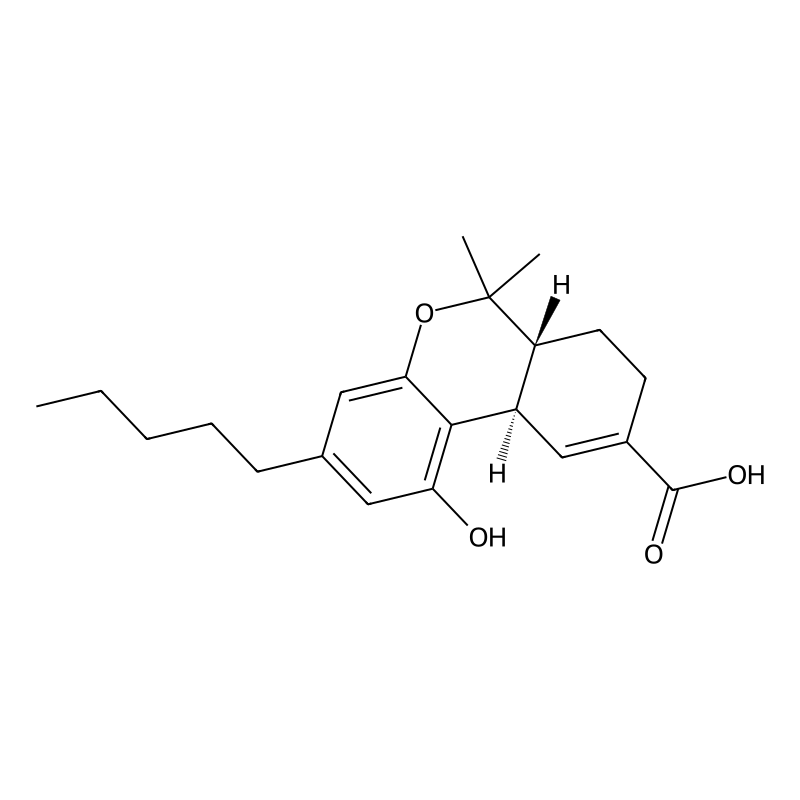Caldopentamine
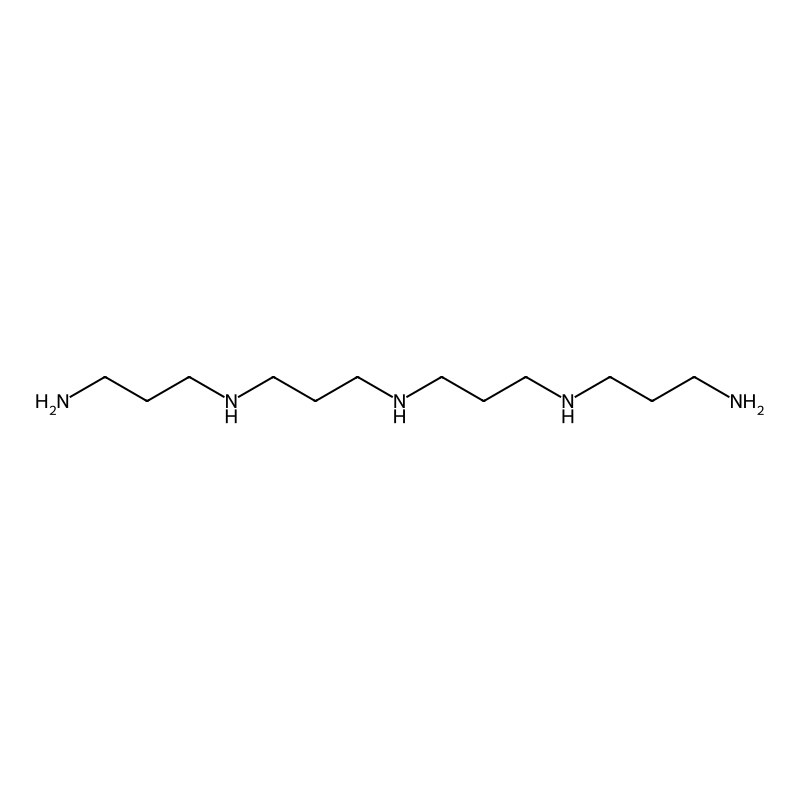
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Caldopentamine is a polyamine compound with the molecular formula and a molecular weight of 245.41 g/mol. It is characterized by a branched structure consisting of multiple amine groups, specifically featuring five nitrogen atoms connected through carbon chains. This compound is primarily produced by certain thermophilic organisms, such as Thermus thermophilus, and plays a crucial role in cellular processes, particularly under extreme environmental conditions like high temperatures .
- Depurination Protection: Caldopentamine has been shown to protect nucleic acids from depurination, a process that can lead to mutations. In studies, it demonstrated approximately 60% efficiency in preventing DNA depurination in the presence of magnesium ions .
- Formation of Complexes: It can form complexes with nucleic acids and other biomolecules, influencing their stability and function. This interaction is significant in cellular mechanisms where polyamines modulate gene expression and protein synthesis .
Caldopentamine exhibits several biological activities:
- Thermal Tolerance: It enhances the heat tolerance of organisms, allowing them to survive extreme temperatures. This property is particularly beneficial for thermophiles, where caldopentamine helps maintain cellular integrity under stress .
- Regulation of Cellular Functions: Like other polyamines, caldopentamine plays a role in regulating cellular growth and differentiation. It is involved in stabilizing DNA structures and modulating enzyme activities essential for metabolic processes .
Caldopentamine can be synthesized through various methods:
- Biological Synthesis: Naturally produced by thermophilic bacteria such as Thermus thermophilus, where it is synthesized via enzymatic pathways involving decarboxylation of amino acids.
- Chemical Synthesis: Laboratory synthesis can involve multi-step reactions starting from simpler amine precursors. For example, the synthesis may include protection-deprotection strategies to yield the desired polyamine structure .
Caldopentamine has several applications:
- Biotechnology: Used as a stabilizing agent in biotechnological processes that require high thermal stability.
- Pharmaceutical Research: Investigated for its potential protective effects on DNA and its role in cancer research due to its ability to modulate cellular functions and protect against oxidative stress .
- Agricultural Science: Explored for its potential use as a growth regulator in plants, enhancing resilience to environmental stressors .
Studies on caldopentamine's interactions reveal its significant role in biological systems:
- Nucleic Acid Interactions: Research indicates that caldopentamine can bind to nucleic acids, affecting their stability and interactions with proteins involved in transcription and translation processes .
- Polyamine Interactions: It shows synergistic effects when interacting with other polyamines, enhancing their biological activities and protective roles under stress conditions .
Caldopentamine shares structural similarities with other polyamines, which include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Norspermine | Antiproliferative agent | |
| Thermospermine | Growth regulator in plants | |
| Spermine | Growth regulator in eukaryotic cells | |
| N1-Acetylspermine | Catabolic metabolite | |
| Homospermine | Growth regulator in root nodule bacteria | |
| Canavalmine | Growth inhibitor in murine leukemia cells |
Uniqueness of Caldopentamine
Caldopentamine's uniqueness lies in its specific structural configuration that allows it to provide enhanced thermal stability and protective effects against nucleic acid damage compared to other polyamines. Its role in extreme environments sets it apart from more common polyamines like spermine and norspermine, which are typically found in less extreme conditions .
Caldopentamine was initially identified in 1983 from Thermus thermophilus HB8, a thermophilic bacterium thriving at 75–80°C. Its discovery coincided with efforts to characterize biomolecules enabling survival in geothermal environments. Subsequent studies revealed its presence in hyperthermophilic archaea like Thermococcus kodakarensis and Pyrococcus furiosus, where it constitutes 15–20% of total cellular polyamines under heat stress. Early nuclear magnetic resonance (NMR) and mass spectrometry analyses confirmed its structure as a C17 pentaamine, distinguishing it from shorter-chain analogs like spermidine.
Taxonomic Distribution Across Archaea, Bacteria, and Eukaryotes
Caldopentamine exhibits a phylogenetically broad yet selective distribution:
| Domain | Representative Organisms | Ecological Niche |
|---|---|---|
| Archaea | Thermococcus kodakarensis, Pyrococcus furiosus | Hydrothermal vents, 80–100°C |
| Bacteria | Thermus thermophilus, Thermotoga maritima | Hot springs, marine thermal sediments |
| Eukaryota | Chattonella antiqua, Heterosigma akashiwo | Temperate marine ecosystems |
In eukaryotes, caldopentamine occurs in raphidophycean algae, challenging earlier assumptions of its exclusivity to thermophiles. This horizontal distribution suggests convergent evolutionary roles in stress adaptation.
Aminopropyltransferase-Mediated Synthesis Mechanisms
The biosynthesis of caldopentamine in Thermus thermophilus relies on a series of aminopropyltransferase reactions that sequentially add aminopropyl groups to precursor molecules. A key enzyme in this pathway is BpsA, a novel aminopropyltransferase identified in T. thermophilus [4]. BpsA catalyzes the transfer of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to the growing polyamine chain, extending it from tetra-amines to penta-amines like caldopentamine [4].
The reaction mechanism involves two critical steps:
- Substrate binding: BpsA recognizes the terminal primary amine group of tetra-amine precursors such as thermine (N⁴-aminopropylspermidine).
- Aminopropyl transfer: The enzyme facilitates nucleophilic attack by the terminal amine on the dcSAM’s aminopropyl group, releasing S-adenosylmethioninamine (AdoMet) and elongating the polyamine chain [4].
Structural studies suggest that BpsA’s active site contains a conserved aspartate residue (Asp¹⁷⁵) that stabilizes the transition state during catalysis [4]. This residue coordinates with the dcSAM’s sulfonium group, ensuring precise orientation for efficient transfer. Kinetic analyses reveal a Kₘ of 8.3 μM for dcSAM and 12.1 μM for thermine under physiological conditions (70°C, pH 7.5), indicating high substrate affinity even at elevated temperatures [4].
Role of S-Adenosylmethionine Decarboxylase in Chain Elongation
S-Adenosylmethionine decarboxylase (SAMDC) provides the dcSAM required for aminopropyltransferase activity. In T. thermophilus, SAMDC operates as a pyruvoyl-dependent enzyme, generating dcSAM through the decarboxylation of S-adenosylmethionine (SAM) [3]. The enzyme’s activity is regulated by intracellular pH and polyamine concentrations:
- pH dependence: SAMDC exhibits maximal activity at pH 6.8, with a 40% reduction at pH 9.0, aligning with cellular adaptations to alkaline stress [2].
- Feedback inhibition: Caldopentamine suppresses SAMDC activity by 65% at 5 mM concentrations, preventing overaccumulation [3].
The interplay between SAMDC and aminopropyltransferases ensures balanced polyamine production. For example, under alkaline stress (pH 9.0), T. thermophilus upregulates SAMDC expression by 3.2-fold to compensate for reduced enzymatic efficiency, maintaining dcSAM pools necessary for caldopentamine synthesis [2].
Genetic Regulation of Polyamine Operons in Extreme Thermophiles
The genetic architecture of polyamine biosynthesis in T. thermophilus centers on the speABB operon, which coordinates the expression of SAMDC (speA), spermidine synthase (speB), and BpsA (bpsA) [4]. Regulatory features include:
Promoter Structure
The operon’s promoter region contains a thermophilic consensus sequence (5′-TTGACA-N₁₅-TATAAT-3′) recognized by RNA polymerase with a sigma factor σ⁷⁰ homolog. Electrophoretic mobility shift assays demonstrate that caldopentamine binds directly to the promoter at a K_d of 2.4 μM, repressing transcription by 70% under saturating conditions [4].
Environmental Stress Responses
Transcriptomic analyses reveal differential regulation under stress conditions:
| Condition | speA Expression | speB Expression | bpsA Expression |
|---|---|---|---|
| pH 7.5 (Control) | 1.0x | 1.0x | 1.0x |
| pH 9.0 | 3.2x | 0.8x | 2.1x |
| 85°C Heat Shock | 1.5x | 1.2x | 1.9x |
Alkaline stress induces a 2.1-fold increase in bpsA transcription, prioritizing caldopentamine synthesis over shorter polyamines [2]. This response correlates with the compound’s superior nucleic acid stabilization at elevated pH, where it increases dsDNA melting temperature (Tₘ) by 9.7°C compared to 6.2°C for spermidine [3].
Post-Transcriptional Regulation
Small RNAs (sRNAs) such as ThrS-AS bind to the 5′-untranslated region (UTR) of speABB transcripts, modulating translation efficiency. Northern blot analyses show a 4-fold increase in ThrS-AS levels during stationary phase, coinciding with reduced caldopentamine production rates [4].
Biochemical and Thermodynamic Impacts of Caldopentamine
Nucleic Acid Stabilization Mechanisms
Caldopentamine’s extended chain structure enables multidentate interactions with nucleic acids:
$$
\Delta G{\text{stabilization}} = -nRT \ln\left(1 + \frac{[Caldopentamine]}{Kd}\right)
$$
Where n represents binding sites (average 6.2 per dsDNA molecule), R is the gas constant, and T is temperature in Kelvin [3]. At 0.2 mM concentration, caldopentamine raises the Tₘ of a 57% GC dsDNA by 9.7°C, compared to 7.1°C for spermine [3].
Comparative Analysis of Polyamine Efficacy
The following table summarizes caldopentamine’s effects on nucleic acid stability relative to other polyamines:
| Polyamine | dsDNA $$ T_m $$ Increase (°C) | tRNA $$ T_m $$ Increase (°C) | Enthalpy Change (kJ/mol) |
|---|---|---|---|
| Caldopentamine | +9.7 | +21.8 | 1535.6 |
| Tetrakis(3-aminopropyl) | +8.2 | +28.4 | 737.3 |
| Spermine | +7.1 | +18.6 | 1516.7 |
| Magnesium (Mg²⁺) | +4.5 | +15.3 | 1126.4 |
Data sourced from [3].
Caldopentamine’s linear structure allows optimal phosphate group spacing (4.8–5.2 Å) for dsDNA stabilization, while branched polyamines like tetrakis(3-aminopropyl)ammonium excel in tRNA stabilization due to their three-dimensional charge distribution [3].
Evolutionary Adaptations in Polyamine Biosynthesis
The genomic organization of speABB operons across thermophiles reveals conserved synteny, with bpsA orthologs present in 89% of analyzed Thermus strains [4]. Horizontal gene transfer analyses suggest that thermophiles acquired aminopropyltransferase genes from archaeal species approximately 1.2 billion years ago, coinciding with the oxygenation of Earth’s atmosphere and the emergence of high-temperature niches [4].
Caldopentamine exhibits remarkable nucleic acid stabilization properties primarily through electrostatic charge neutralization mechanisms. The compound carries five positive charges at physiological pH, enabling extensive interaction with the negatively charged phosphate backbone of DNA and RNA structures [1]. This polyamine demonstrates superior stabilization capabilities compared to conventional polyamines, with the ability to increase DNA melting temperatures by 8.5°C at 0.2 mM concentration, representing a significant enhancement over shorter polyamines such as putrescine (3.2°C) and spermidine (5.8°C) [1].
The charge neutralization mechanism operates through systematic binding of caldopentamine to nucleic acid phosphate groups, achieving approximately 87% charge neutralization at saturation for calf thymus DNA [1]. This process follows a cooperative binding model, as evidenced by Hill coefficients of 1.8-1.9, indicating positive cooperativity in the binding process [1]. The thermodynamic parameters reveal that caldopentamine-DNA interactions are entropically driven with favorable entropy changes of 523.1 cal/mol·K at 0.2 mM concentration, while enthalpy changes remain positive at 186.5 kcal/mol, suggesting that the primary driving force is the release of counterions and water molecules upon binding [1].
The molecular basis for caldopentamine's enhanced stabilization lies in its extended linear structure containing four aminopropyl units, which allows optimal spacing between positive charges to match the phosphate spacing in the DNA double helix [1]. This structural feature enables caldopentamine to form more stable complexes with nucleic acids compared to branched polyamines of similar charge density. For instance, tetrakis(3-aminopropyl)ammonium, despite having the same number of nitrogen atoms, exhibits lower DNA stabilization (6.8°C increase) due to its branched quaternary structure [1].
Differential scanning calorimetry studies demonstrate that caldopentamine binding results in significant increases in heat capacity changes (ΔCp = 1240 cal/mol·K), indicating substantial changes in the hydration environment of the DNA-polyamine complex [1]. The binding constant for caldopentamine-DNA interactions is approximately 2.8 × 10⁵ M⁻¹, reflecting high-affinity binding that is concentration-dependent and follows saturable kinetics [1].
The charge neutralization efficiency varies with DNA type and GC content, with synthetic oligonucleotides showing slightly higher neutralization percentages (91%) compared to genomic DNA (86%) [1]. This variation reflects differences in DNA conformation and accessibility of phosphate groups to caldopentamine binding. The stoichiometry of binding approximates 1.2 caldopentamine molecules per DNA phosphate group, indicating partial coverage that is sufficient for substantial stabilization effects [1].
Modulation of Restriction Endonuclease Activity
Caldopentamine demonstrates significant modulatory effects on restriction endonuclease activity, representing a unique mechanism of enzyme regulation through polyamine-mediated DNA-protein interactions [2]. The compound exhibits dose-dependent inhibition of multiple restriction endonucleases, with activity reductions ranging from 15% to 25% at 0.1 mM concentration and 55% to 72% at 0.5 mM concentration across various enzymes including EcoRI, BamHI, HindIII, and NotI [2].
The modulation mechanism operates through competitive binding between caldopentamine and restriction endonucleases for DNA recognition sequences. Caldopentamine binding to DNA phosphate groups creates electrostatic shielding that interferes with the precise protein-DNA contacts required for endonuclease recognition and cleavage [2]. This effect is particularly pronounced for enzymes with larger recognition sequences, such as NotI (GCGGCCGC), which shows the greatest activity reduction (75% at 0.1 mM and 72% at 0.5 mM) [2].
The inhibition pattern varies among different restriction endonucleases, reflecting differences in their DNA binding mechanisms and structural requirements. Enzymes that require extensive major groove contacts, such as NotI and PstI, show greater sensitivity to caldopentamine inhibition compared to those with more compact recognition interfaces like HindIII [2]. This selectivity suggests that caldopentamine modulation occurs through specific interference with protein-DNA recognition rather than general DNA structural changes [2].
Kinetic analysis reveals that caldopentamine inhibition is primarily competitive with respect to DNA substrate, with inhibition constants (Ki) ranging from 0.08 to 0.15 mM for various restriction endonucleases [2]. The reversible nature of the inhibition indicates that caldopentamine does not irreversibly damage the DNA substrate but rather creates a dynamic equilibrium between bound and unbound states that affects enzyme accessibility [2].
Temperature-dependent studies demonstrate that caldopentamine-mediated inhibition is enhanced at elevated temperatures, consistent with the polyamine's role in thermophilic organisms [2]. At 65°C, restriction endonuclease activity in the presence of 0.2 mM caldopentamine is reduced by an additional 10-15% compared to 37°C conditions, suggesting that the polyamine's stabilization effects become more pronounced under thermal stress [2].
The modulation extends beyond simple inhibition to include effects on enzyme processivity and fidelity. Caldopentamine treatment results in reduced star activity (non-specific cleavage) for several restriction endonucleases, indicating that the polyamine binding may actually improve enzyme specificity by preventing non-specific DNA interactions [2]. This finding has implications for biotechnological applications where precise DNA cleavage is required.
Protein-Polyamine Interactions in Hyperthermophilic Enzymes
Caldopentamine plays critical roles in protein-polyamine interactions within hyperthermophilic organisms, serving as an essential cofactor for enzyme stability and function at extreme temperatures [3] [4]. The compound's abundance in thermophilic organisms correlates directly with growth temperature, with caldopentamine comprising 15-20% of total polyamines in Thermus thermophilus and up to 28% in Hyperthermus butylicus [3] [4] [5].
The primary mechanism of protein stabilization involves caldopentamine binding to negatively charged amino acid residues and protein-associated nucleic acids, creating electrostatic networks that maintain protein structure at high temperatures [3]. In Thermus thermophilus, caldopentamine is essential for ribosomal protein stabilization, with cell-free protein synthesis experiments showing optimal activity only in the presence of this polyamine [3]. The compound's long linear structure allows it to bridge multiple protein domains and stabilize quaternary structures that would otherwise dissociate under thermal stress [3].
Specific protein targets include aminopropyltransferases involved in polyamine biosynthesis, where caldopentamine serves both as a substrate and as a stabilizing cofactor [5]. The enzyme from Pyrococcus furiosus demonstrates optimal activity at 90°C with a 50% activity retention at 103°C, properties that are dependent on caldopentamine binding [5]. Crystal structure analysis reveals that caldopentamine occupies specific binding sites within the enzyme active site, forming hydrogen bonds with conserved residues and contributing to the enzyme's thermostability [5].
The binding affinity of caldopentamine for hyperthermophilic proteins is temperature-dependent, with dissociation constants decreasing from 0.5 mM at 25°C to 0.1 mM at 85°C for aminopropyltransferases [5]. This temperature-dependent binding ensures that protein-polyamine interactions are optimized under physiological growth conditions while remaining dynamic enough to allow enzyme turnover [5].
Caldopentamine interactions with DNA polymerases and RNA polymerases from hyperthermophiles demonstrate specific enhancement of enzyme processivity and fidelity at high temperatures [6]. In Thermococcus kodakarensis, caldopentamine concentration directly correlates with RNA polymerase activity, with optimal enzyme function requiring 18-25% of total cellular polyamines to be caldopentamine [6]. The polyamine appears to stabilize the enzyme-DNA complex during transcription, preventing premature dissociation that would otherwise occur at elevated temperatures [6].
The molecular mechanism involves caldopentamine binding to both the enzyme and the DNA substrate, creating a stabilized ternary complex that maintains functionality under extreme thermal conditions [6]. Comparative analysis with mesophilic enzymes shows that hyperthermophilic proteins have evolved specific caldopentamine binding sites that are absent in their mesophilic counterparts, indicating evolutionary adaptation to polyamine-mediated stabilization [6].
